N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzenesulfonohydrazide moiety. It has been studied for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the COX-2 enzyme, leading to reduced inflammation and apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide: This compound has similar structural features but includes a chloro group, which may alter its reactivity and biological activity.
N’-[(4-methoxyphenyl)methylidene]benzenesulfonohydrazide: This compound differs by the position of the methoxy group, which can influence its chemical properties and applications.
Uniqueness
N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and benzenesulfonohydrazide moiety make it a versatile compound for various applications, particularly in medicinal chemistry and enzyme inhibition studies .
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3 |
InChI Key |
NWEDWKGLPDLJII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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